molecular formula C19H14ClN3OS B5888288 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone

5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B5888288
M. Wt: 367.9 g/mol
InChI Key: HXDZTQSSEDGQLC-SRZZPIQSSA-N
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Description

5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone (CMFHB) is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor activities by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). NF-κB and MAPKs are known to play important roles in inflammation and cancer development.
Biochemical and Physiological Effects:
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. However, the biochemical and physiological effects of 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone in vivo are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments is its potential as an anti-cancer agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone. One direction is to investigate the mechanism of action of this compound in more detail, particularly in vivo. Another direction is to explore the potential of 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone as an anti-inflammatory agent. Additionally, it would be interesting to investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized using various methods. One of the methods involves the reaction of 5-(5-chloro-2-methylphenyl)furan-2-carbaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.

Scientific Research Applications

5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro. It has also been reported to have potential as an anti-cancer agent.

properties

IUPAC Name

N-[(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-6-7-13(20)10-15(12)17-9-8-14(24-17)11-21-23-19-22-16-4-2-3-5-18(16)25-19/h2-11H,1H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDZTQSSEDGQLC-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=NNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole

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